

Introduction to Dengue Virus Non-Structural Proteins as Antiviral Targets

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Compound of Interest

Compound Name: Denv-IN-8

Cat. No.: B12407729

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The Dengue virus, a member of the Flaviviridae family, encodes a single polyprotein that is cleaved into three structural proteins (C, prM, and E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).^{[1][3]} These non-structural proteins are essential for viral replication, assembly, and evasion of the host immune response, making them attractive targets for antiviral drug development.^{[4][5][6][7]}

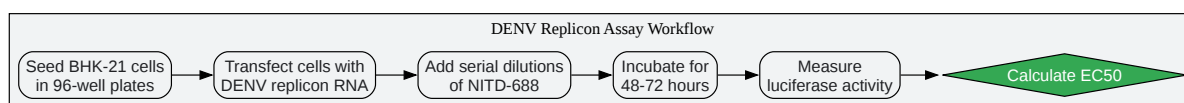
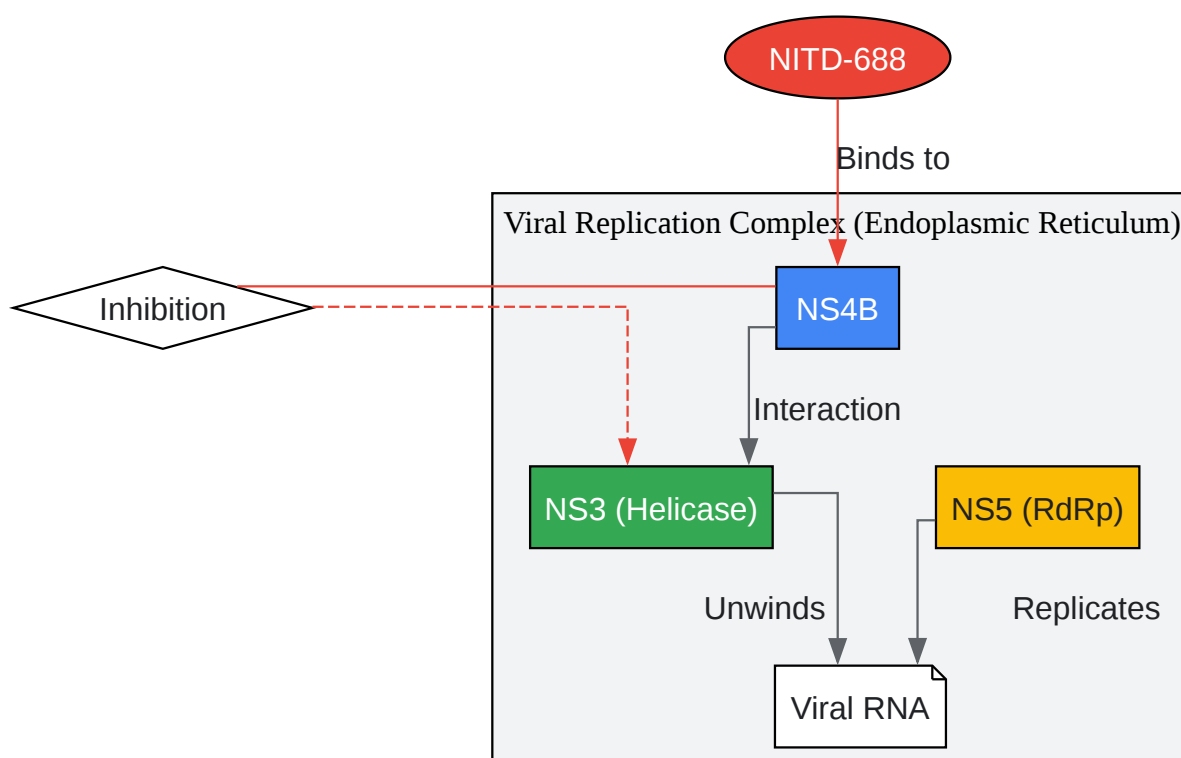
- NS1: Involved in viral RNA replication and immune evasion.^[8]
- NS2A, NS2B, NS4A, NS4B: These small hydrophobic proteins anchor the viral replication complex to the endoplasmic reticulum membrane.^[5] NS2B also acts as a cofactor for the NS3 protease.
- NS3: A multifunctional protein with protease and helicase activities, crucial for polyprotein processing and RNA replication.^{[3][4]}
- NS5: The largest and most conserved DENV protein, it possesses methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, which are vital for viral RNA capping and replication.^[3]

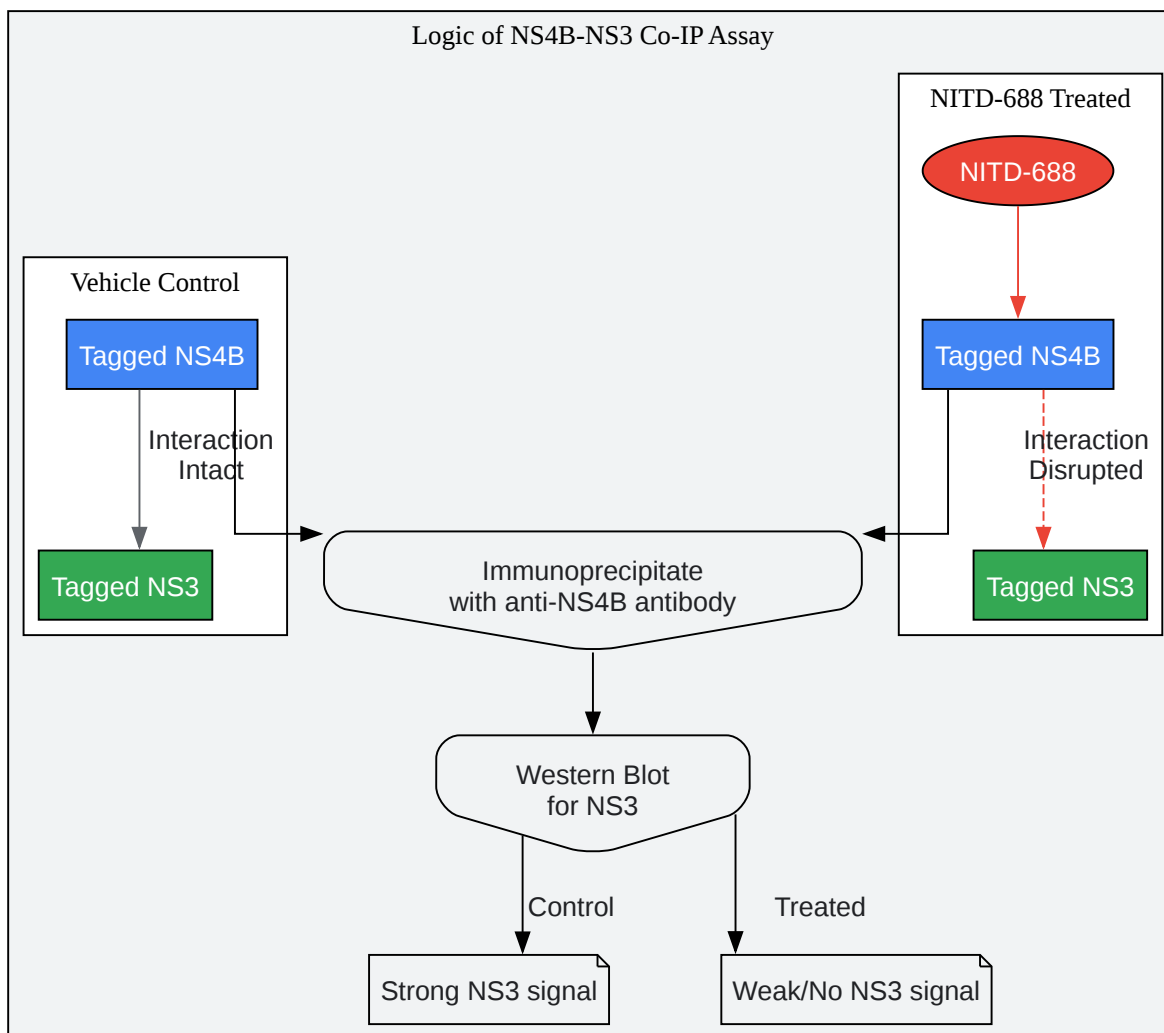
NITD-688: A Potent Inhibitor of DENV NS4B

NITD-688 is a promising drug candidate that has demonstrated potent antiviral activity against all four DENV serotypes.^{[1][2]} Its primary target is the non-structural protein 4B (NS4B), a key organizer of the viral replication complex.

Mechanism of Action

NITD-688 functions by directly binding to NS4B with high affinity. This binding specifically disrupts the critical interaction between NS4B and the viral helicase, NS3.[1][2] The disruption of the NS4B-NS3 complex inhibits the formation of new replication complexes and can also disrupt pre-existing ones, ultimately halting viral replication.[1]





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